2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is a complex organic compound that features both tetrahydrofuran and thietane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol likely involves multiple steps, including the formation of the tetrahydrofuran and thietane rings, followed by their coupling. Typical reaction conditions might include:
Formation of Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Formation of Thietane Ring: This might involve the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling Reaction: The final step could involve the nucleophilic substitution of a halogenated ethan-1-ol derivative with the thietane ring.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions might include the use of alkyl halides and a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of polymers or other materials with specialized properties.
Wirkmechanismus
The mechanism of action for 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thietane ring but shares the tetrahydrofuran moiety.
2-(Thietan-3-ylamino)ethanol: Contains the thietane ring but lacks the tetrahydrofuran moiety.
Uniqueness
The combination of both tetrahydrofuran and thietane rings in 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol makes it unique
Eigenschaften
Molekularformel |
C9H17NO2S |
---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)-2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C9H17NO2S/c11-4-8(9-2-1-3-12-9)10-7-5-13-6-7/h7-11H,1-6H2 |
InChI-Schlüssel |
BGBTVJKPZNBCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(CO)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.